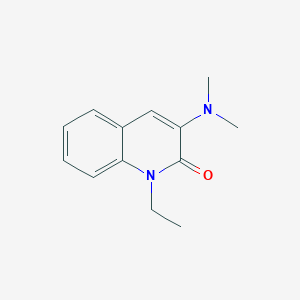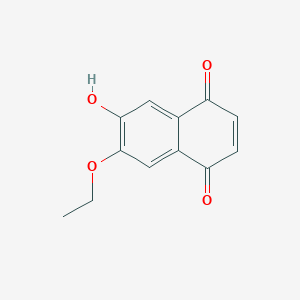![molecular formula C8H6F2N2OS B11888232 6-(2,2-Difluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11888232.png)
6-(2,2-Difluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,2-Difluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the Pd-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method provides a high yield and is suitable for liquid-phase combinatorial synthesis.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
6-(2,2-Difluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
6-(2,2-Difluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown significant antimycobacterial activity against Mycobacterium tuberculosis.
Medicine: It is being investigated for its potential as an anticancer agent, particularly in targeting VEGFR-2.
Industry: Its derivatives are explored for their antimicrobial and antifungal properties.
Mecanismo De Acción
The mechanism of action of 6-(2,2-Difluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit VEGFR-2, leading to cell cycle arrest and apoptosis in cancer cells . The compound increases the levels of pro-apoptotic proteins (e.g., BAX) and decreases the levels of anti-apoptotic proteins (e.g., Bcl-2), thereby promoting cell death.
Comparación Con Compuestos Similares
6-(2,2-Difluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one can be compared with other thienopyrimidine derivatives:
Thieno[2,3-d]pyrimidine-4-carboxylic acids: These compounds have similar antimicrobial activity.
2-Arylthieno[2,3-d]pyrimidin-4(3H)-ones: These compounds are explored for their anticancer properties.
4-Amino-6-hetarylthieno[2,3-d]pyrimidines: These compounds are synthesized for their potential biological activities.
The uniqueness of this compound lies in its difluoroethyl group, which may enhance its biological activity and selectivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C8H6F2N2OS |
|---|---|
Peso molecular |
216.21 g/mol |
Nombre IUPAC |
6-(2,2-difluoroethyl)-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H6F2N2OS/c9-6(10)2-4-1-5-7(13)11-3-12-8(5)14-4/h1,3,6H,2H2,(H,11,12,13) |
Clave InChI |
MNCJGEOLXBMZSE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC2=C1C(=O)NC=N2)CC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1-thia-3-azaspiro[4.4]non-2-ene-4-carboxylate](/img/structure/B11888153.png)




![N-[(Naphthalen-2-yl)methyl]glycine](/img/structure/B11888186.png)
![Methyl 6-chloro-1,5-dihydroimidazo[1,2-A]pyridine-8-carboxylate](/img/structure/B11888196.png)







